molecular formula C6H4BrN3O3 B1376378 5-Bromo-3-nitropyridine-2-carboxamide CAS No. 412035-35-9

5-Bromo-3-nitropyridine-2-carboxamide

Cat. No. B1376378
M. Wt: 246.02 g/mol
InChI Key: OTFOXVHWINGUKW-UHFFFAOYSA-N
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Patent
US07960394B2

Procedure details

5-Bromo-2-cyano-3-nitropyridine (500 mg, 2.19 mmol) was dissolved in concentrated sulfuric acid (1 mL), and stirred at 100° C. for 2 hours. After cooled to 0° C., water was added thereto, and stirred at that temperature. The resulting pale gray solid was taken out through filtration and dried to obtain the intended compound (447 mg, 83%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N+:10]([O-:12])=[O:11])[C:5]([C:8]#[N:9])=[N:6][CH:7]=1.[OH2:13]>S(=O)(=O)(O)O>[Br:1][C:2]1[CH:3]=[C:4]([N+:10]([O-:12])=[O:11])[C:5]([C:8]([NH2:9])=[O:13])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C=C(C(=NC1)C#N)[N+](=O)[O-]
Name
Quantity
1 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooled to 0° C.
STIRRING
Type
STIRRING
Details
stirred at that temperature
FILTRATION
Type
FILTRATION
Details
The resulting pale gray solid was taken out through filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)C(=O)N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 447 mg
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.